Agarase AgWH50B from Agarivorans gilvus WH0801 Demonstrates 7.8-Fold Higher Catalytic Efficiency (Vmax) Than rAgaB-4 from Paenibacillus agarexedens
AgWH50B, a GH50 family exo-type β-agarase from Agarivorans gilvus WH0801, exhibits a Vmax of 1700 μmol/min/mg (1523.2 U/mg) under optimal conditions of pH 7.0 and 40°C, representing a 7.8-fold higher maximum reaction velocity compared to rAgaB-4 from Paenibacillus agarexedens, which achieves a Vmax of only 183.45 U/mg on low-melting point agarose at 55°C and pH 6.0 [1]. The specific activity of AgWH50B (1523.2 U/mg) is also approximately 18-fold higher than the baseline specific activity reported for a freshwater Cellvibrio sp. KY-YJ-3 β-agarase (84.2 U/mg) [2].
| Evidence Dimension | Catalytic efficiency: Vmax / specific activity |
|---|---|
| Target Compound Data | 1523.2 U/mg; Vmax = 1700 μmol/min/mg (AgWH50B) |
| Comparator Or Baseline | 183.45 U/mg (rAgaB-4 on low-melting point agarose); 84.2 U/mg (Cellvibrio sp. KY-YJ-3 agarase) |
| Quantified Difference | 7.8-fold higher Vmax versus rAgaB-4; ~18-fold higher specific activity versus Cellvibrio sp. agarase |
| Conditions | AgWH50B: pH 7.0, 40°C; rAgaB-4: pH 6.0, 55°C, low-melting point agarose substrate; Cellvibrio sp. KY-YJ-3: unspecified optimal conditions |
Why This Matters
Higher Vmax directly translates to faster substrate conversion rates and reduced enzyme consumption per batch in industrial neoagarotetraose production workflows, improving process economics.
- [1] Liang Y, Ma X, Zhang L, Li J, Liu N, Mao X. Biochemical Characterization and Substrate Degradation Mode of a Novel Exotype β-Agarase from Agarivorans gilvus WH0801. J Agric Food Chem. 2017;65(36):7982-7988. View Source
- [2] Rhee YJ, Han CR, Kim WC, Jun DY, Rhee IK, Kim YH. Isolation of a novel freshwater agarolytic Cellvibrio sp. KY-YJ-3 and characterization of its extracellular beta-agarase. J Microbiol Biotechnol. 2010;20(10):1378-1385. View Source
